amine CAS No. 1019624-92-0](/img/structure/B1523171.png)
[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl](methyl)amine
概要
説明
3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine is a chemical compound that features a benzodioxole moiety linked to a hydroxypropylamine structure
作用機序
- Specifically, there are two major isoforms: COX1 and COX2. COX1 maintains constant functions in the cardiovascular and gastrointestinal systems, while COX2 is induced during inflammation and contributes to pain and inflammation responses .
- The inhibition of COX1 and COX2 leads to reduced prostaglandin production, resulting in analgesic, anti-inflammatory, and antipyretic effects .
- Prostaglandins play roles in various biological responses, including inflammation, blood clotting, and vasodilation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available for this specific compound. Data regarding the volume of distribution is not provided. Protein binding details are also unavailable .
Result of Action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Hydroxypropyl Group: The benzodioxole intermediate is then reacted with epichlorohydrin to introduce the hydroxypropyl group.
Amination: The final step involves the reaction of the hydroxypropyl intermediate with methylamine under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine would involve large-scale reactors and optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors for the cyclization and amination steps, as well as advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a methylene group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include 3-(2H-1,3-benzodioxol-5-yloxy)-2-oxopropyl(methyl)amine or 3-(2H-1,3-benzodioxol-5-yloxy)-2-carboxypropyl(methyl)amine.
Reduction: The major product could be 3-(2H-1,3-benzodioxol-5-yloxy)-2-methylpropyl(methyl)amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be explored as a lead compound in drug discovery, especially for targeting neurological or cardiovascular conditions.
Medicine
In medicinal chemistry, derivatives of this compound might exhibit therapeutic properties such as anti-inflammatory, analgesic, or anticancer activities. Research into its pharmacokinetics and pharmacodynamics would be essential to determine its efficacy and safety.
Industry
In the materials science industry, 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine could be used in the development of polymers or as a precursor for specialty chemicals. Its unique structure might impart desirable properties such as thermal stability or resistance to degradation.
類似化合物との比較
Similar Compounds
[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]amine: Lacks the methyl group, which might affect its reactivity and biological activity.
[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]ethylamine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]propylamine: The longer alkyl chain might influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the benzodioxole moiety and the hydroxypropylamine structure in 3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropylamine provides a unique combination of chemical properties. This dual functionality allows for diverse chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)-3-(methylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12-5-8(13)6-14-9-2-3-10-11(4-9)16-7-15-10/h2-4,8,12-13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQLPXOYMBEORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


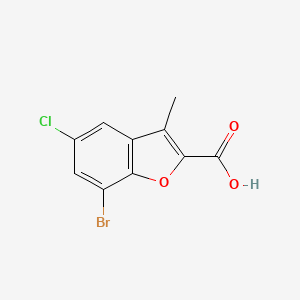

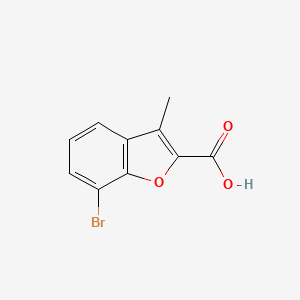
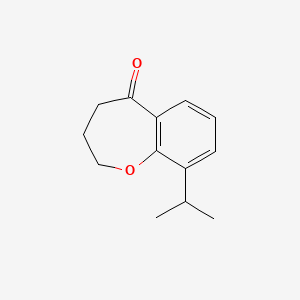
![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)
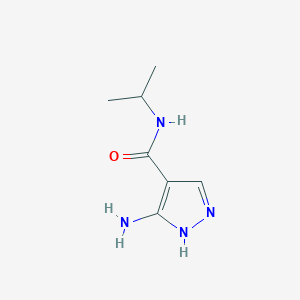
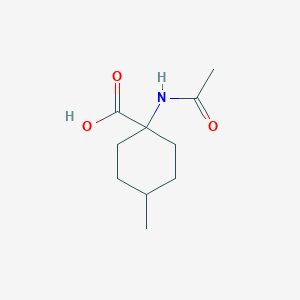
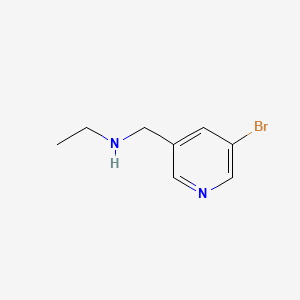
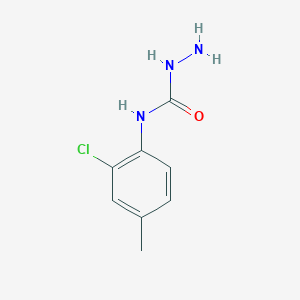
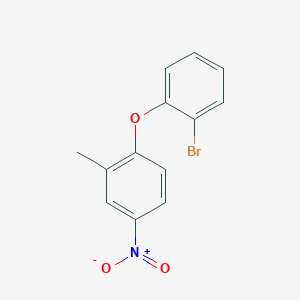

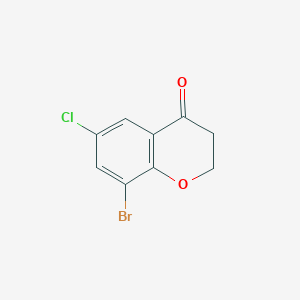
![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523109.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)
